4-Chloro-5-iodo-2-methylphenyl ethyl carbonate
Overview
Description
4-Chloro-5-iodo-2-methylphenyl ethyl carbonate is an organic compound with the molecular formula C10H10ClIO3 It is a derivative of phenyl ethyl carbonate, where the phenyl ring is substituted with chlorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate typically involves the reaction of 4-chloro-5-iodo-2-methylphenol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-2-methylphenyl ethyl carbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The carbonate ester group can be hydrolyzed to form the corresponding phenol and ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium cyanide, or organometallic reagents. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbonate ester.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium azide would yield the corresponding azide derivative.
Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction typically yields alcohols or other reduced forms of the compound.
Hydrolysis: Hydrolysis results in the formation of 4-chloro-5-iodo-2-methylphenol and ethanol.
Scientific Research Applications
4-Chloro-5-iodo-2-methylphenyl ethyl carbonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodo-2-methylphenol: A precursor in the synthesis of 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate.
4-Chloro-2-methylphenyl ethyl carbonate: Lacks the iodine substitution, which may affect its reactivity and applications.
5-Iodo-2-methylphenyl ethyl carbonate: Lacks the chlorine substitution, which may also influence its chemical properties.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a useful probe in biochemical research.
Properties
IUPAC Name |
(4-chloro-5-iodo-2-methylphenyl) ethyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIO3/c1-3-14-10(13)15-9-5-8(12)7(11)4-6(9)2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDQNYKQEYLEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC(=C(C=C1C)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676808 | |
Record name | 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930298-26-3 | |
Record name | 4-Chloro-5-iodo-2-methylphenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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